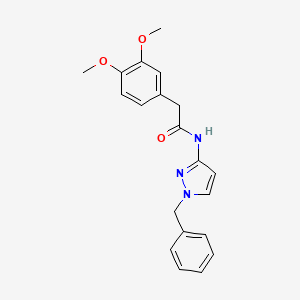![molecular formula C24H19Cl2FN6O2 B4312679 N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE](/img/structure/B4312679.png)
N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE
Descripción general
Descripción
N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups
Métodos De Preparación
The synthesis of N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of aromatic rings allows for potential oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the nitrogen-containing functional groups, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, with common reagents including halogens, nitrating agents, and sulfonating agents.
Aplicaciones Científicas De Investigación
N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar compounds include:
Isoxapyrifop: Another compound with a similar structure, used as a herbicide.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy): A related compound with applications in organic synthesis.
The uniqueness of N-[4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-(4-FLUOROPHENYL)AMINE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2FN6O2/c25-15-13-20(26)21(28-14-15)34-18-7-9-19(10-8-18)35-24-31-22(29-17-5-3-16(27)4-6-17)30-23(32-24)33-11-1-2-12-33/h3-10,13-14H,1-2,11-12H2,(H,29,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSNXXVQYDZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)OC4=CC=C(C=C4)OC5=C(C=C(C=N5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-8-methyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4312602.png)
![8-[(7-fluoro-2-methylquinolin-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B4312610.png)
![6'-amino-1,3,3'-trimethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4312617.png)
![6'-amino-3'-ethyl-1,3-dimethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4312619.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]oxolan-2-one](/img/structure/B4312622.png)
![1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B4312640.png)
![5'-benzyl-1-(3-chloropropyl)-3'-[2-(methylthio)ethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4312648.png)
![1'-(4-methoxyphenyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4312649.png)
![8-nitro-1'-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4312650.png)
![1-(3,4-dichlorobenzyl)-3'-isobutyl-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4312661.png)
![5'-benzyl-1-(3,4-dichlorobenzyl)-3'-isobutyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4312665.png)
![2-[(7-ETHYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE](/img/structure/B4312672.png)
![3-METHYLPHENYL N-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}SULFAMATE](/img/structure/B4312693.png)

